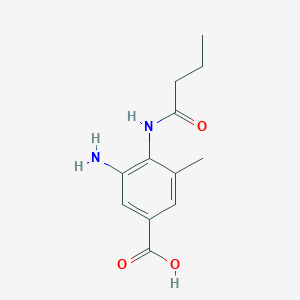

![molecular formula C33H57N5O5 B12102164 Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyl dipeptide-1 cetyl ester is a synthetic peptide composed of acetic acid, cetyl alcohol, arginine, and tyrosine. It is widely used in cosmetic products for its anti-inflammatory and skin barrier-enhancing properties . This compound is particularly effective in reducing skin sensitivity and irritation, making it a popular ingredient in products designed for sensitive skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of acetyl dipeptide-1 cetyl ester involves the coupling of acetic acid and cetyl alcohol with the amino acids arginine and tyrosine. The process typically requires the use of coupling agents and protecting groups to ensure the correct sequence and structure of the peptide . The reaction conditions often include controlled temperature and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of acetyl dipeptide-1 cetyl ester is scaled up using automated solid-phase peptide synthesis techniques. This method allows for the efficient and reproducible production of large quantities of the peptide . The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Acetyl dipeptide-1 cetyl ester primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of the constituent amino acids . Esterification reactions involve the formation of the ester bond between the carboxyl group of acetic acid and the hydroxyl group of cetyl alcohol .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Esterification: Acid catalysts, such as sulfuric acid, and alcohols.

Major Products Formed:

Hydrolysis: Arginine, tyrosine, acetic acid, and cetyl alcohol.

Esterification: Acetyl dipeptide-1 cetyl ester.

Applications De Recherche Scientifique

Acetyl dipeptide-1 cetyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a model compound in peptide synthesis studies.

- Investigated for its unique chemical properties and reactivity.

Biology:

- Studied for its role in cell signaling and interaction with skin cells.

- Used in research on skin barrier function and inflammation.

Medicine:

- Explored for its potential therapeutic effects in treating skin conditions such as eczema and psoriasis.

- Investigated for its anti-inflammatory and analgesic properties.

Industry:

- Widely used in cosmetic formulations for sensitive skin.

- Incorporated into anti-aging products for its skin-firming effects .

Mécanisme D'action

Acetyl dipeptide-1 cetyl ester exerts its effects by interacting with specific molecular targets and pathways in the skin . It promotes the expression of pro-opiomelanocortin, which facilitates the release of the opioid met-enkephalin, reducing the release of the calcitonin gene-related peptide . This mechanism helps to alleviate skin sensitivity and irritation, providing a soothing effect on the skin .

Comparaison Avec Des Composés Similaires

Acetyl dipeptide-1 cetyl ester is often compared with other peptides used in cosmetic products for sensitive skin . Some similar compounds include:

Palmitoyl tripeptide-8: Known for its anti-inflammatory properties.

Acetyl tetrapeptide-15: Used for its skin-soothing effects.

Palmitoyl tripeptide-5: Promotes collagen synthesis and skin firmness.

Uniqueness: Acetyl dipeptide-1 cetyl ester stands out due to its dual action of reducing skin sensitivity and enhancing skin barrier function. Its ability to penetrate the stratum corneum and retain in the skin makes it particularly effective in providing long-lasting relief from skin irritation .

Propriétés

IUPAC Name |

hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHZXDZUXGBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)

![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)

![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)